molecular formula C33H35F7N4O3 B1671173 Elinzanetant CAS No. 929046-33-3

Elinzanetant

货号: B1671173
CAS 编号: 929046-33-3
分子量: 668.6 g/mol
InChI 键: DWRIJNIPBUFCQS-DQEYMECFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

埃利扎坦是一种由拜耳、葛兰素史克和 NeRRe Therapeutics 公司共同研发的研究性化合物。它是一种口服活性的小分子神经激肽/速激肽 NK1 受体和 NK3 受体拮抗剂。

准备方法

埃利扎坦的合成路线和反应条件涉及多个步骤。 该化合物的 IUPAC 名称为 N-[6-[(7S,9aS)-7-(羟甲基)-3,4,6,7,9,9a-六氢-1H-吡嗪并[2,1-c][1,4]噁嗪-8-基]-4-(4-氟-2-甲基苯基)吡啶-3-基]-2-[3,5-双(三氟甲基)苯基]-N,2-二甲基丙酰胺 。埃利扎坦的工业生产方法尚未公开,但通常涉及在受控条件下进行大规模合成,以确保纯度和一致性。

化学反应分析

埃利扎坦会发生各种化学反应,包括:

    氧化: 羟甲基可以被氧化形成羧酸衍生物。

    还原: 如果存在硝基,则可以将其还原为胺。

    取代: 芳环上的氟原子可以在适当条件下被其他官能团取代。

这些反应中常用的试剂和条件包括氧化剂(如高锰酸钾)、还原剂(如氢化铝锂)以及用于取代反应的亲核试剂。这些反应形成的主要产物取决于所用条件和试剂。

科学研究应用

埃利扎坦有几个科学研究应用,包括:

    化学: 它作为研究神经激肽受体拮抗剂的模型化合物。

    生物学: 它用于研究神经激肽受体在各种生理过程中的作用。

    医学: 埃利扎坦正在开发用于治疗更年期相关的血管舒缩症状。 .

    工业: 该化合物的开发和潜在批准可能导致其在用于治疗更年期症状的药物制剂中的应用。

作用机制

埃利扎坦通过拮抗神经激肽 1 和神经激肽 3 受体来发挥其作用。这些受体参与调节生殖激素分泌和体温控制机制。 通过阻断这些受体,埃利扎坦调节下丘脑中对雌激素敏感的神经元的活性,从而减少导致血管舒缩症状的过度活动 .

相似化合物的比较

埃利扎坦之所以独特,是因为它对神经激肽 1 和神经激肽 3 受体均具有双重拮抗活性。类似的化合物包括:

    费佐利坦: 另一种用于治疗血管舒缩症状的神经激肽受体拮抗剂。

    阿普瑞匹坦: 一种主要用于预防化疗引起的恶心和呕吐的神经激肽 1 受体拮抗剂。

    奥萨奈坦: 一种正在研究用于治疗各种中枢神经系统疾病的神经激肽 3 受体拮抗剂。

埃利扎坦的双重受体拮抗作用与针对单一受体类型的化合物相比,具有更广泛的治疗效果 .

属性

IUPAC Name

N-[6-[(7S,9aS)-7-(hydroxymethyl)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-4-(4-fluoro-2-methylphenyl)pyridin-3-yl]-2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35F7N4O3/c1-19-9-23(34)5-6-26(19)27-13-29(44-16-25-18-47-8-7-43(25)15-24(44)17-45)41-14-28(27)42(4)30(46)31(2,3)20-10-21(32(35,36)37)12-22(11-20)33(38,39)40/h5-6,9-14,24-25,45H,7-8,15-18H2,1-4H3/t24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRIJNIPBUFCQS-DQEYMECFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC5COCCN5CC4CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4C[C@H]5COCCN5C[C@H]4CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35F7N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101337049
Record name Elinzanetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101337049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

668.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929046-33-3
Record name Elinzanetant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929046333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elinzanetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101337049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-dimethylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELINZANETANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZW2BOW35N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elinzanetant
Reactant of Route 2
Reactant of Route 2
Elinzanetant
Reactant of Route 3
Reactant of Route 3
Elinzanetant
Reactant of Route 4
Reactant of Route 4
Elinzanetant
Reactant of Route 5
Elinzanetant
Reactant of Route 6
Elinzanetant

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。